molecular formula C19H13NO4 B14327389 2,6-Bis(4-hydroxyphenoxy)benzonitrile CAS No. 111202-15-4

2,6-Bis(4-hydroxyphenoxy)benzonitrile

Cat. No.: B14327389
CAS No.: 111202-15-4
M. Wt: 319.3 g/mol
InChI Key: HDUXXZIOYKUMPZ-UHFFFAOYSA-N
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Description

2,6-Bis(4-hydroxyphenoxy)benzonitrile is an organic compound that features a benzonitrile core substituted with two 4-hydroxyphenoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction of 2,6-dichlorobenzonitrile with 4-hydroxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a Meisenheimer complex, which subsequently eliminates the chloride ions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of 2,6-bis(4-hydroxyphenoxy)benzylamine.

    Substitution: Formation of various ethers or esters depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-hydroxyphenoxy)benzonitrile in biological systems involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenoxy)benzonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.

    2,6-Bis(4-aminophenoxy)benzonitrile: Contains amino groups instead of hydroxyl groups.

    2,6-Bis(4-chlorophenoxy)benzonitrile: Contains chloro groups instead of hydroxyl groups.

Uniqueness

2,6-Bis(4-hydroxyphenoxy)benzonitrile is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and potential biological activity. The hydroxyl groups can participate in hydrogen bonding, making this compound useful in applications requiring strong intermolecular interactions, such as in polymer synthesis and medicinal chemistry.

Properties

CAS No.

111202-15-4

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

2,6-bis(4-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C19H13NO4/c20-12-17-18(23-15-8-4-13(21)5-9-15)2-1-3-19(17)24-16-10-6-14(22)7-11-16/h1-11,21-22H

InChI Key

HDUXXZIOYKUMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)O)C#N)OC3=CC=C(C=C3)O

Origin of Product

United States

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